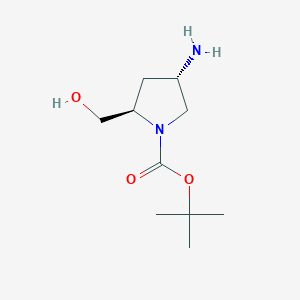
LEPTIN, HUMAN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leptin is a hormone predominantly produced by adipose (fat) cells and enterocytes in the small intestine. It plays a crucial role in regulating energy balance by inhibiting hunger, which in turn diminishes fat storage in adipocytes. Leptin acts on cell receptors in the arcuate and ventromedial nuclei of the hypothalamus, as well as other regions of the brain involved in regulating energy intake and expenditure .
作用機序
- Leptin receptors (LEPRs) are expressed by neurons in the central nervous system (CNS), particularly in the hypothalamus . These receptors play a crucial role in mediating leptin’s effects.
- Overall, leptin helps maintain long-term energy balance by inhibiting hunger and regulating energy use .
- The brain receives information about energy stores via leptin, acting as a crucial part of the body’s feedback mechanism (a “lipostat”) .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化学分析
Biochemical Properties
Leptin is involved in several biochemical reactions, primarily through its interaction with leptin receptors (LEPRs). These receptors belong to the class I cytokine receptor family and are expressed in various tissues, including the central nervous system. Leptin binds to the extracellular domain of LEPRs, triggering a cascade of intracellular signaling pathways. This interaction is crucial for regulating appetite, body weight, and energy expenditure .
Cellular Effects
Leptin influences various types of cells and cellular processes. In the central nervous system, leptin acts on neurons to regulate appetite and energy balance. It also affects peripheral tissues by modulating insulin sensitivity, immune function, and bone metabolism. Leptin’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it helps maintain metabolic homeostasis .
Molecular Mechanism
At the molecular level, leptin exerts its effects by binding to leptin receptors, leading to the activation of several signaling pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This activation results in changes in gene expression, enzyme activity, and cellular function. Leptin also interacts with other biomolecules, such as insulin and cytokines, to modulate metabolic processes .
Dosage Effects in Animal Models
The effects of leptin vary with different dosages in animal models. Low doses of leptin can improve metabolic parameters, while high doses may lead to adverse effects such as hypoglycemia and reduced food intake. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic applications. Toxic effects at high doses highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
Leptin is involved in several metabolic pathways, including those regulating glucose and lipid metabolism. It interacts with enzymes such as AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC) to modulate metabolic flux and metabolite levels. These interactions are essential for maintaining energy balance and preventing metabolic disorders .
Transport and Distribution
Leptin is transported and distributed within cells and tissues through various mechanisms. It binds to transporters and binding proteins, which facilitate its movement across cell membranes and its localization in specific tissues. The distribution of leptin is crucial for its function, as it needs to reach target tissues to exert its effects .
Subcellular Localization
Leptin’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that leptin reaches its receptors and interacts with other biomolecules to regulate cellular functions effectively .
準備方法
Synthetic Routes and Reaction Conditions: Human leptin can be synthesized using recombinant DNA technology. The leptin gene is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under conditions that promote the expression of leptin, which is subsequently purified from the culture medium .
Industrial Production Methods: Industrial production of human leptin involves large-scale fermentation processes using genetically modified organisms. The recombinant leptin is harvested from the culture medium and purified using techniques such as affinity chromatography and high-performance liquid chromatography to ensure high purity and activity .
化学反応の分析
Types of Reactions: Leptin, being a protein hormone, primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:
Oxidation: Leptin can undergo oxidative modifications, which may affect its activity and stability.
Reduction: Reduction reactions can reverse oxidative modifications, restoring leptin’s functionality.
Substitution: Post-translational modifications, such as glycosylation, can occur, altering leptin’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peroxynitrite.
Reducing Agents: Dithiothreitol, glutathione.
Major Products: The major products of these reactions are modified forms of leptin, which may have altered biological activity and stability .
科学的研究の応用
Leptin has a wide range of applications in scientific research, including:
Chemistry: Studying the structural and functional properties of leptin and its interactions with other molecules.
Biology: Investigating the role of leptin in energy homeostasis, appetite regulation, and metabolic processes.
Medicine: Exploring leptin’s potential in treating obesity, diabetes, and metabolic disorders.
Industry: Developing leptin-based therapies and diagnostic tools for metabolic diseases.
類似化合物との比較
Adiponectin: Another hormone produced by adipose tissue, involved in regulating glucose levels and fatty acid breakdown.
Ghrelin: A hormone that stimulates appetite, produced mainly in the stomach.
Insulin: A hormone produced by the pancreas, crucial for regulating blood glucose levels.
Uniqueness of Leptin: Leptin is unique in its ability to directly inhibit hunger and regulate energy balance by acting on the hypothalamus. Unlike other hormones, leptin provides a direct feedback mechanism to the brain about the body’s energy stores, making it a critical regulator of body weight and metabolism .
特性
CAS番号 |
177404-21-6 |
|---|---|
分子式 |
C7H8N2O3 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-,(1R)-(9CI)](/img/structure/B1171199.png)

